molecular formula C₆H₁₃K₂O₉P. (H₂O)ₓ B1142055 dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate CAS No. 1233690-06-6

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate

Cat. No.: B1142055
CAS No.: 1233690-06-6
M. Wt: 338.33
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate, BioXtra, >=98%: is a high-purity compound used in various biochemical and industrial applications. It is the alpha-anomeric form of glucose with a phosphate group on the primary carbon. This compound is often used in research due to its high purity and specific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-D-Glucose 1-phosphate dipotassium salt hydrate can be synthesized by modifying the procedure of McCready et al. (1944). The synthesis involves the phosphorylation of glucose using potassium salts under controlled conditions .

Industrial Production Methods: : Industrial production typically involves large-scale synthesis using similar phosphorylation techniques, ensuring high purity and consistency. The process is optimized for yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate exerts its effects by participating in various biochemical pathways. It is converted into CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase. This conversion is crucial for the synthesis of glycogen and other polysaccharides . The compound interacts with specific molecular targets, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucose 1-phosphate disodium salt hydrate: Similar in structure but contains sodium instead of potassium.

    D-Glucose 6-phosphate disodium salt hydrate: Phosphate group is on the sixth carbon instead of the first.

    Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate: Similar structure but with galactose instead of glucose.

Uniqueness: : Alpha-D-Glucose 1-phosphate dipotassium salt hydrate is unique due to its specific anomeric form and high purity, making it ideal for precise biochemical applications. Its potassium salt form also offers distinct solubility and reactivity properties compared to its sodium counterparts .

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQGDSVKCMGEFO-FBNUBEQJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13K2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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